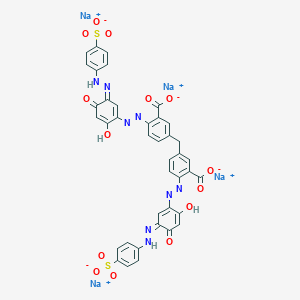![molecular formula C7H9N3 B023046 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine CAS No. 108990-72-3](/img/structure/B23046.png)
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Overview
Description
6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a chemical compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structure and potential for diverse chemical reactions and applications. Its synthesis and properties have been the subject of several studies aiming to explore its capabilities and utilities further.
Synthesis Analysis
The synthesis of derivatives closely related to 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has been reported through base catalytic reactions and aza-Wittig reactions involving secondary amines and carbodiimides, indicating a versatile approach for synthesizing complex heterocyclic compounds. Such methodologies have been demonstrated in the efficient synthesis of tetrahydro-4H-cyclopenta derivatives and highly substituted pyrimidones, highlighting the compound's synthetic accessibility (Mingguo Liu et al., 2008; Jinbao Xiang et al., 2012).
Molecular Structure Analysis
Research involving derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has revealed insights into their molecular structures through crystallography and NMR spectroscopy. These studies have detailed the compounds' molecular geometries, confirming the presence of cyclopenta and pyrimidin rings within their structures, which are crucial for their chemical reactivity and biological activity (S. Sirakanyan et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine and its derivatives encompasses a range of reactions, including cycloadditions and nucleophilic substitutions. These reactions facilitate the formation of various complex molecules with potential biological activities, as demonstrated by the synthesis of novel polyheterocyclic systems and their evaluation for antimicrobial properties (M. Donnard et al., 2017).
Scientific Research Applications
Pharmaceutical and Antimicrobial Applications : It is used in pharmaceutical research, including as a bactericide and antimicrobial agent. It also shows promise as a plant protection agent, synthetic resin, antioxidant, and in plastics production (Fu Chun, 2007). Additionally, it has demonstrated potent microtubule depolymerizing effects and low nanomolar IC50 values against various cancer cell lines, showing potential in cancer treatment (Xiang et al., 2020).
Inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR 2) : It acts as a new scaffold for VEGFR 2 inhibitors, showing promising results in enzyme inhibition and dose-related inhibition, which is crucial in cancer research (Sobhy et al., 2019).
Antithrombotic Properties : It has been identified as a novel compound with antithrombotic capabilities, having favorable cerebral and peripheral effects (Furrer et al., 1994).
Antibacterial Activity : This compound is also a novel thieno[2, 3-d] pyrimidine with antibacterial activity, highlighting its potential in treating bacterial infections (Salahuddin et al., 2009).
Chemical Reactions Involving Pyrimidines and Ynamides : It can be used in chemical reactions involving pyrimidines and ynamides, indicating its role in synthetic chemistry (Donnard et al., 2017).
Antihypertensive Effects : Derivatives of this compound can lower blood pressure in rats at oral doses of 10-50 mg/kg, suggesting its potential use in treating hypertension (Bennett et al., 1981).
Drug Development and Pharmacological Research : The synthesized compounds have potential applications in drug development and pharmacological research, indicating a broad spectrum of use (Liu et al., 2008).
Inhibition of Platelet Aggregation : These compounds inhibit platelet aggregation and reserpine-induced hypothermia in mice, suggesting potential therapeutic uses in cardiovascular diseases (Sasaki et al., 1990).
Future Directions
The future directions for the study and application of 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine could involve further exploration of its biological activities and potential uses . Additionally, the development of new synthesis methods and the study of its reactions under various conditions could also be areas of future research .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCJRQDRMMTPHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282820 | |
| Record name | 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |
CAS RN |
108990-72-3 | |
| Record name | 6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



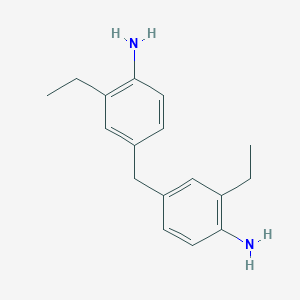
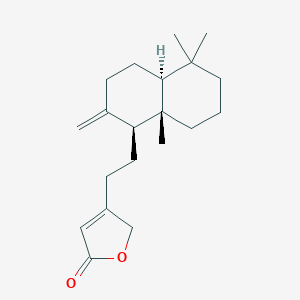
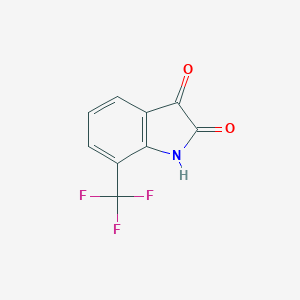
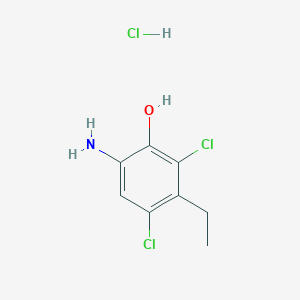
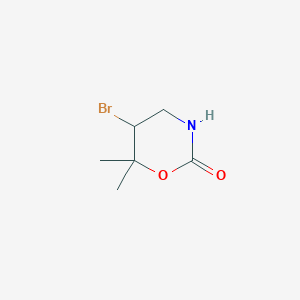
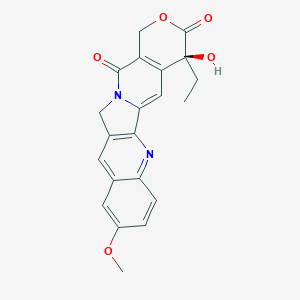
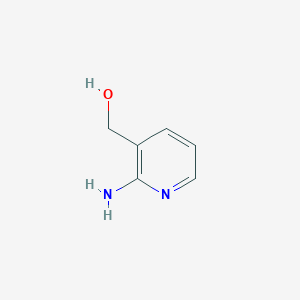
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
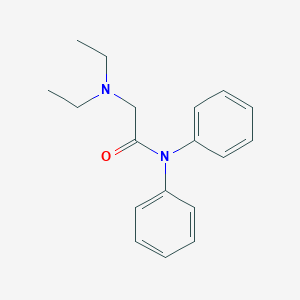
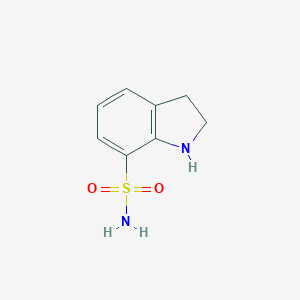
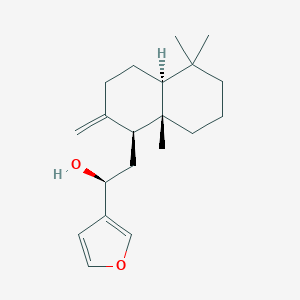
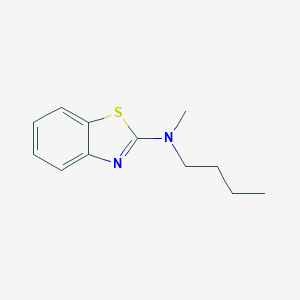
![5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide](/img/structure/B22993.png)
